(2,4,6-Trifluoro-3-formylphenyl)boronic acid
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Overview
Description
(2,4,6-Trifluoro-3-formylphenyl)boronic acid is a fluorinated boronic acid derivative with the molecular formula C7H4BF3O2. This compound is characterized by the presence of three fluorine atoms and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of (2,4,6-Trifluoro-3-formylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: (2,4,6-Trifluoro-3-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF
Major Products:
Oxidation: (2,4,6-Trifluoro-3-carboxyphenyl)boronic acid.
Reduction: (2,4,6-Trifluoro-3-hydroxymethylphenyl)boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner
Scientific Research Applications
(2,4,6-Trifluoro-3-formylphenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,4,6-Trifluoro-3-formylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity . The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
- (2,4-Difluoro-3-formylphenyl)boronic acid
- (3-Formylphenyl)boronic acid
- (4-Formylphenyl)boronic acid
- (2-Fluorophenyl)boronic acid
Comparison: (2,4,6-Trifluoro-3-formylphenyl)boronic acid is unique due to the presence of three fluorine atoms, which significantly enhance its reactivity and stability compared to other boronic acids with fewer or no fluorine substituents. The trifluoromethyl group increases the compound’s acidity and electrophilicity, making it a more potent reagent in various chemical reactions .
Properties
IUPAC Name |
(2,4,6-trifluoro-3-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3O3/c9-4-1-5(10)6(8(13)14)7(11)3(4)2-12/h1-2,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXMDPTFYJVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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